An In-depth Technical Guide to Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The oxazole scaffold is a core component of numerous biologically active molecules, and the specific substitution pattern of this compound suggests potential for diverse pharmacological applications.[1][2] This document details the probable synthetic pathways, predicted physicochemical and spectroscopic properties, and explores the potential therapeutic relevance of this molecule, drawing upon data from closely related analogues and the broader class of oxazole derivatives.
Introduction: The Significance of the Oxazole Moiety
The oxazole ring system, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in drug discovery.[2] Its unique electronic and structural features allow for a variety of non-covalent interactions with biological targets such as enzymes and receptors.[2] This has led to the development of numerous oxazole-containing drugs with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic agents.[1] The 2,4-disubstituted oxazole core, in particular, is a common motif in many of these bioactive compounds. The subject of this guide, ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate, combines this key heterocyclic core with a methoxy-substituted phenyl ring, a feature often associated with enhanced metabolic stability and receptor affinity in drug candidates.
Molecular Structure and Physicochemical Properties
The chemical structure of ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate is characterized by a central oxazole ring substituted at the 2-position with a 3-methoxyphenyl group and at the 4-position with an ethyl carboxylate group.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO₄ | - |
| Molecular Weight | 247.25 g/mol | - |
| Appearance | Predicted to be a solid at room temperature | [3] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | - |
Synthesis and Mechanism
A highly probable and efficient method for the synthesis of ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate is the Van Leusen oxazole synthesis. This reaction involves the base-mediated condensation of an aldehyde with a tosylmethyl isocyanide (TosMIC) derivative, in this case, ethyl isocyanoacetate.
Proposed Synthetic Pathway
The synthesis is anticipated to proceed via the reaction of 3-methoxybenzaldehyde with ethyl isocyanoacetate in the presence of a suitable base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like methanol or ethanol.
Caption: Proposed synthesis of Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is based on established procedures for similar oxazole syntheses.
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Reaction Setup: To a solution of 3-methoxybenzaldehyde (1.0 eq) in methanol (0.2 M), add ethyl isocyanoacetate (1.1 eq) and potassium carbonate (1.5 eq).
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Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water.
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Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.
Mechanistic Insights
The Van Leusen reaction proceeds through a multi-step mechanism:
Caption: Mechanistic steps of the Van Leusen oxazole synthesis.
Spectroscopic Characterization (Predicted)
The structural elucidation of ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate would rely on a combination of spectroscopic techniques. The following are predicted spectral data based on the analysis of closely related compounds.[4]
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Peaks/Signals |
| ¹H NMR | δ 7.6-7.8 (m, 2H, Ar-H), 7.4-7.5 (t, 1H, Ar-H), 7.1-7.2 (m, 1H, Ar-H), 8.3 (s, 1H, oxazole-H), 4.4 (q, 2H, -OCH₂CH₃), 3.9 (s, 3H, -OCH₃), 1.4 (t, 3H, -OCH₂CH₃) |
| ¹³C NMR | δ 162 (C=O), 160 (C-2 of oxazole), 160 (C-OCH₃ of Ar), 143 (C-4 of oxazole), 135 (C-5 of oxazole), 130 (Ar-CH), 128 (Ar-C), 119 (Ar-CH), 117 (Ar-CH), 112 (Ar-CH), 61 (-OCH₂CH₃), 55 (-OCH₃), 14 (-OCH₂CH₃) |
| IR (cm⁻¹) | ~3100 (C-H aromatic), ~2900 (C-H aliphatic), ~1720 (C=O ester), ~1600, 1580, 1480 (C=C aromatic and C=N oxazole), ~1250 (C-O-C ether) |
| Mass Spec (m/z) | Predicted [M+H]⁺ at 248.0863 |
Reactivity and Potential for Further Functionalization
The structure of ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate offers several sites for further chemical modification, making it a versatile building block for the synthesis of more complex molecules.
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Ester Hydrolysis: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or other derivatives.
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Aromatic Substitution: The methoxy-substituted phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups.
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Oxazole Ring Chemistry: The oxazole ring itself can participate in certain cycloaddition and metallation reactions, although it is generally considered an aromatic and relatively stable heterocycle.
Potential Pharmacological and Therapeutic Applications
While specific biological data for ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate is not yet available in the public domain, the broader class of 2-phenyloxazole derivatives has shown a wide range of pharmacological activities.
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Anticancer Activity: Many oxazole derivatives have demonstrated potent anticancer properties by targeting various cellular pathways.[5]
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Anti-inflammatory Effects: The oxazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).
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Antimicrobial Properties: A number of synthetic oxazoles have been reported to possess significant antibacterial and antifungal activities.[1]
The presence of the 3-methoxyphenyl group may confer specific advantages, such as improved pharmacokinetic properties or unique interactions with biological targets. Further research is warranted to fully elucidate the therapeutic potential of this compound.
Conclusion
Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate represents a promising scaffold for the development of novel therapeutic agents. This guide has outlined a probable and efficient synthetic route and provided predicted physicochemical and spectroscopic data to aid in its synthesis and characterization. The versatile nature of its structure allows for further derivatization, opening up avenues for the exploration of a wide range of biological activities. Future studies focusing on the synthesis and biological evaluation of this compound and its analogues are highly encouraged to unlock its full therapeutic potential.
References
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